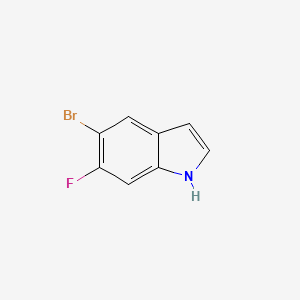

5-bromo-6-fluoro-1H-indole

描述

Significance of Halogenated Indoles in Chemical and Biological Sciences

Halogenated indoles are a critical class of compounds, frequently utilized in the development of new pharmaceuticals and functional materials. The introduction of halogens into the indole (B1671886) ring system can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its reactivity and biological activity.

The presence of both bromine at the 5-position and fluorine at the 6-position of the indole core in 5-bromo-6-fluoro-1H-indole has distinct effects on its chemical reactivity. Bromine, being a larger and more polarizable halogen, can participate in halogen bonding and is often introduced to enhance biological activity. beilstein-archives.org Halogenation, particularly bromination, is a common strategy in the modification of natural products to optimize their biological effects. beilstein-archives.org Studies on various indole scaffolds have noted that halogenation frequently occurs at the C-5 and sometimes at the C-6 positions. beilstein-archives.org

The indole ring system is widely recognized as a "privileged structure" in drug discovery. nih.gov This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a fertile starting point for the development of new therapeutic agents. nih.gov The indole moiety is a key component of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. openmedicinalchemistryjournal.comchula.ac.th

Its structural versatility and ability to mimic peptide structures allow indole derivatives to interact with a wide range of enzymes and receptors. chula.ac.th The indole scaffold is present in essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin, highlighting its fundamental role in biological systems. nih.gov The development of new methods for synthesizing and functionalizing indoles remains an active area of research, driven by the continuous demand for novel drug candidates. openmedicinalchemistryjournal.commdpi.com

Historical Context of this compound Research

While the indole scaffold has a long history in chemistry, this compound is a relatively modern compound in the researcher's toolkit. Its CAS number, 434960-42-6, and its initial appearance in chemical databases such as PubChem in the mid-2000s suggest its synthesis and utilization are phenomena of the 21st century. nih.gov The compound is primarily used as a building block or intermediate in the synthesis of more complex molecules, and as such, its history is intertwined with the advancements in synthetic chemistry and the search for new bioactive compounds. The development of efficient synthetic routes to create such polysubstituted indoles has been a key enabler of its use in research.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant, with its application as a key intermediate in the synthesis of various biologically active molecules. Researchers are utilizing this compound to explore new treatments for a range of diseases. For instance, substituted indoles are being investigated as potent inhibitors of enzymes like α-glucosidase, which is relevant for diabetes treatment. researchgate.netfrontiersin.org Furthermore, indole derivatives are being developed as inhibitors of monocarboxylate transporter 1 (MCT1), a promising target in cancer therapy. nih.gov

Future research will likely continue to leverage the unique properties of this compound. Its di-halogenated structure makes it an ideal candidate for further functionalization through cross-coupling reactions to generate novel compounds with enhanced potency and selectivity. The ongoing exploration of indole derivatives as anticancer, antimicrobial, and anti-inflammatory agents suggests that this compound will remain a valuable tool in the quest for new medicines. chula.ac.thmdpi.com The development of more efficient and sustainable synthetic methods for its preparation and modification will also be a key focus, enabling broader access and application in both academic and industrial research. mdpi.comresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 434960-42-6 | nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₅BrFN | nih.gov |

| Molecular Weight | 214.03 g/mol | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | sigmaaldrich.comchemdad.com |

Related Research Compounds

| Compound Name | Application/Significance |

| 5-Bromobrassinin | Synthetic derivative of an indole phytoalexin with potential anticancer activity. beilstein-archives.org |

| 5-fluoro-2-oxindole derivatives | Investigated as potential α-glucosidase inhibitors. researchgate.netfrontiersin.org |

| 2-cyano-3-(1-(2-oxo-2-(phenylamino)ethyl)-1H-indol-3-yl) acrylate | Lead structure for the development of Monocarboxylate Transporter 1 (MCT1) inhibitors. nih.gov |

| 6-bromoindole (B116670) | Used as a building block for the synthesis of bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKIMTKXOCVWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470610 | |

| Record name | 5-bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434960-42-6 | |

| Record name | 5-bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 6 Fluoro 1h Indole and Its Derivatives

Established Synthetic Pathways to the 5-Bromo-6-fluoro-1H-indole Core

Traditional methods for indole (B1671886) synthesis have been successfully adapted for the preparation of the this compound nucleus. These pathways typically involve the construction of the heterocyclic ring from appropriately substituted benzene (B151609) precursors.

The Leimgruber-Batcho indole synthesis is a highly effective and popular two-step method for preparing indoles, particularly favored in the pharmaceutical industry due to its high yields and use of readily available starting materials. wikipedia.org The synthesis commences with the reaction of an ortho-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an intermediate enamine. wikipedia.orgyoutube.com This is followed by a reductive cyclization of the enamine to yield the final indole product. wikipedia.org

For the synthesis of this compound, the starting material is 4-bromo-5-fluoro-2-nitrotoluene (B1273068). The reaction proceeds as follows:

Enamine Formation: The acidic methyl protons of 4-bromo-5-fluoro-2-nitrotoluene react with DMF-DMA, often in the presence of a base like pyrrolidine, to form a β-dimethylamino-2-nitrostyrene derivative. This intermediate is a type of push-pull olefin, often exhibiting a deep red color due to extended conjugation. wikipedia.org

Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine, which spontaneously cyclizes onto the enamine double bond. Subsequent elimination of dimethylamine (B145610) yields the aromatic indole ring. researchgate.net Common reducing agents for this step include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or iron powder in acetic acid. wikipedia.orgtsijournals.com

A scalable process for synthesizing 5-fluoro-6-substituted indoles, including 6-bromo-5-fluoro-1H-indole (an isomer of the target compound), has been reported using iron powder and acetic acid for the reductive cyclization step, achieving a 73% yield. tsijournals.com A similar strategy can be applied for the synthesis of this compound starting from 4-bromo-5-fluoro-2-nitrotoluene. Microwave-assisted Leimgruber-Batcho reactions have also been developed, significantly reducing reaction times. psu.edu

Table 1: Key Steps in the Leimgruber-Batcho Synthesis of this compound

| Step | Reactants | Key Intermediate | Product |

| 1. Enamine Formation | 4-Bromo-5-fluoro-2-nitrotoluene, DMF-DMA | 1-(4-Bromo-5-fluoro-2-nitrophenyl)-2-(dimethylamino)ethene | - |

| 2. Reductive Cyclization | Enamine intermediate, Reducing agent (e.g., Fe/AcOH) | - | This compound |

The Fischer indole synthesis, discovered by Emil Fischer, is a classic and widely used method for constructing the indole ring. chemicalbook.comyoutube.com The reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions. organic-chemistry.org The resulting arylhydrazone undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the indole. youtube.com

To synthesize this compound via the Fischer method, the required starting materials would be (4-bromo-5-fluorophenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde (B116499) or a derivative thereof.

The proposed pathway would be:

Hydrazone Formation: (4-bromo-5-fluorophenyl)hydrazine is condensed with acetaldehyde to form the corresponding hydrazone.

Indolization: The hydrazone is treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride). This promotes tautomerization to an enehydrazine, which then undergoes the key wikipedia.orgwikipedia.org-sigmatropic rearrangement. Subsequent intramolecular cyclization and elimination of an ammonia molecule furnishes the this compound core.

The presence of electron-withdrawing groups, such as bromine and fluorine, on the phenyl ring can hinder the reaction by decreasing the nucleophilicity of the aniline-type nitrogen and slowing the rearrangement step. youtube.com Therefore, harsher reaction conditions or modified catalysts may be necessary to achieve good yields. organic-chemistry.org

The Bischler indole synthesis involves the reaction of an arylamine with an α-halo- or α-hydroxyketone. wikipedia.org While historically limited by harsh conditions and unpredictable regioselectivity, modern variations have improved its utility. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, the starting arylamine would be 4-bromo-5-fluoroaniline. This would be reacted with an α-haloketone, such as 2-chloroacetaldehyde.

The reaction mechanism proceeds through:

Alkylation: The 4-bromo-5-fluoroaniline is first alkylated by the α-haloketone to form an α-aminoketone intermediate.

Cyclization and Dehydration: Under acidic conditions, this intermediate undergoes an intramolecular electrophilic aromatic substitution, where the carbonyl-activated α-carbon attacks the aromatic ring. A subsequent dehydration step yields the indole.

A significant challenge in this synthesis is controlling the initial N-alkylation versus potential C-alkylation. Milder, microwave-assisted, and solvent-free versions of the Bischler synthesis have been developed, which can improve yields and reduce side reactions. organic-chemistry.org

Beyond the classical named reactions, other cyclization strategies can be employed. Electrophilic cyclization reactions are a powerful tool for forming heterocyclic rings. For instance, derivatives of 5-bromoindole (B119039) can be synthesized and subsequently cyclized. beilstein-archives.org A relevant approach could involve the synthesis of a suitably functionalized 4-bromo-5-fluoroaniline derivative that can undergo intramolecular cyclization.

One reported method for creating related bromoindole structures involves the electrophilic cyclization of thiourea (B124793) derivatives using bromine in a solvent mixture. beilstein-archives.org This suggests that a precursor like N-(4-bromo-5-fluorophenyl)thiourea, if appropriately substituted at the nitrogen to contain a latent two-carbon fragment, could potentially be induced to cyclize and form the indole ring, although this would be a non-standard application.

Novel and Emerging Synthetic Strategies

Modern organic synthesis has focused on developing more efficient and versatile methods, particularly those employing transition metal catalysts. These strategies offer new ways to functionalize the pre-formed indole core.

Once the this compound core is synthesized, transition metal-catalyzed cross-coupling reactions provide a powerful platform for introducing a wide array of substituents, thereby creating diverse derivatives. The bromine atom at the C-5 position is particularly amenable to such transformations.

Commonly used reactions include:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a new carbon-carbon bond. This would allow the introduction of aryl, heteroaryl, or alkyl groups at the C-5 position.

Heck Coupling: Palladium-catalyzed reaction with an alkene to install a vinyl group.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to form an alkynyl-substituted indole.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond, introducing amino functionalities at the C-5 position.

Recent research has demonstrated the use of Pd-catalyzed cross-coupling for the substitution of a bromine atom on the indole ring to create complex derivatives. nih.gov Furthermore, significant progress has been made in the direct C-H functionalization of indoles, which could potentially be applied to the C-4 or C-7 positions of the this compound nucleus, although the inherent reactivity of the pyrrole (B145914) ring often directs functionalization to C-2 and C-3. rsc.orgrsc.org

Table 2: Comparison of Synthetic Methodologies

| Synthetic Method | Starting Materials (Example) | Key Features | Potential Challenges |

| Leimgruber-Batcho | 4-Bromo-5-fluoro-2-nitrotoluene | High yields, readily available starting materials, scalable. wikipedia.orgtsijournals.com | Multi-step process. |

| Fischer | (4-Bromo-5-fluorophenyl)hydrazine, Acetaldehyde | Classic, widely applicable method. chemicalbook.comyoutube.com | Electron-withdrawing groups can hinder the reaction; potential for regioisomers with unsymmetrical ketones. youtube.com |

| Bischler | 4-Bromo-5-fluoroaniline, 2-Chloroacetaldehyde | Direct formation from anilines. wikipedia.org | Harsh conditions in classic procedure, potential for low yields and side reactions. wikipedia.org |

| Pd-Catalyzed Coupling | This compound, Boronic acid/Amine/Alkyne | High functional group tolerance, versatile for creating derivatives. nih.gov | Requires pre-synthesis of the indole core; catalyst and ligand screening may be needed. |

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules by combining three or more starting materials in a single synthetic operation. rsc.org An MCR has been developed for the modular assembly of indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines. nih.gov This process demonstrates broad substrate scope, accommodating indoles with various electronic profiles and substitution patterns, including bromo and fluoro groups. nih.gov

The reaction typically involves the assembly of an indole, formaldehyde, and an amino hydrochloride to rapidly generate the fused heterocyclic system under mild conditions. nih.gov The compatibility with diverse functional groups suggests that this compound could serve as a suitable indole component in such MCRs, allowing for the rapid construction of complex derivatives.

Table 2: Example of a Multi-component Reaction with Indoles

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Advantage |

| Substituted Indole | Formaldehyde | Amino hydrochloride | Indole-fused oxadiazepine | High efficiency, broad substrate scope |

| Substituted Indole | Formaldehyde, Amino hydrochloride | Sodium thiosulphate | Indole-fused thiadiazepine | Modular, one-pot synthesis |

Source: Adapted from research on modular assembly of indole-fused heterocycles. rsc.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce waste, energy consumption, and the use of hazardous materials. In the synthesis of indole derivatives, green chemistry principles can be applied through the use of environmentally benign solvents, catalysts, and oxidants.

One significant advancement is the use of water as a reaction solvent for transition-metal catalysis. Micellar catalysis, where reactions occur within nanoscale micelles suspended in water, allows for palladium-catalyzed cross-coupling reactions to be performed at room temperature with parts-per-million (ppm) levels of the palladium catalyst. youtube.com This approach dramatically reduces the reliance on volatile organic solvents like toluene (B28343) and lowers the energy input required, addressing key environmental and cost concerns associated with traditional methods. youtube.com

Furthermore, the use of air as a terminal oxidant in copper-catalyzed reactions is a notable green strategy. rsc.org This avoids the need for stoichiometric or toxic chemical oxidants, producing water as the only byproduct. Such aerobic oxidation has been successfully applied in the multi-component synthesis of fluoroalkyl-1,2,3-triazoles, demonstrating the potential for similar green approaches in the synthesis of other fluorinated heterocycles. rsc.org

Regioselective Synthesis and Isomer Control

Achieving the specific 5-bromo-6-fluoro substitution pattern on the indole ring requires precise control over the regiochemistry of the synthesis. The Leimgruber-Batcho indole synthesis is a highly effective and popular method for preparing substituted indoles with excellent regiocontrol, making it a preferred alternative to the Fischer indole synthesis. tsijournals.com

This two-step process begins with the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal to form a β-enamine. The starting material for this compound would be 4-bromo-5-fluoro-2-nitrotoluene. The subsequent reductive cyclization of the intermediate enamine, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation, yields the desired indole. tsijournals.comchemicalbook.com The substitution pattern of the final indole is directly determined by the substituents on the initial nitrotoluene, ensuring excellent isomer control.

Scheme 1: Leimgruber-Batcho Synthesis of this compound

A representative scheme showing the synthesis of this compound (10) from 4-bromo-5-fluoro-2-nitrotoluene (4) via an enamine intermediate. Adapted from a reported synthesis of 5-fluoro-6-substituted indoles. tsijournals.com

Scale-Up Synthesis Considerations for Research Applications

The transition of a synthetic route from laboratory-scale to larger, multi-gram or kilogram quantities for extensive research or preclinical studies presents several challenges, including safety, cost-effectiveness, and process robustness. The modified Leimgruber-Batcho synthesis of 5-fluoro-6-substituted indoles has been successfully scaled up to produce material on a 25-100 kg scale. tsijournals.com

Key considerations for this scale-up include avoiding tedious workups and chromatographic purifications. The process was optimized to a single-stage indole synthesis that afforded yields of 70-75% without the need for column chromatography, making it suitable for industrial and plant-scale execution. tsijournals.com The availability of the compound from commercial suppliers in quantities ranging from milligrams to hundreds of grams further indicates that viable scale-up processes are in place. sigmaaldrich.com This ensures a reliable supply of this compound for various research applications.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 6 Fluoro 1h Indole

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. The position of this attack is governed by the electronic properties of the substituents on the ring.

The indole nucleus has three primary sites for electrophilic attack: the N1 nitrogen, the C2 carbon, and the C3 carbon.

N1 Position: The nitrogen atom of the indole ring can be readily alkylated or acylated. For instance, N-alkylation can be achieved using alkylating agents in the presence of a base. nih.gov This functionalization is often a preliminary step to prevent N-H reactivity in subsequent reactions.

C3 Position: The C3 position is the most nucleophilic carbon on the indole ring and is the preferred site for electrophilic substitution. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance. Reactions such as Vilsmeier-Haack formylation, which introduces a formyl group, typically occur at this position. nii.ac.jp

C2 Position: While less reactive than the C3 position, the C2 position can undergo electrophilic attack, particularly if the C3 position is blocked. chemrevlett.com The presence of electron-withdrawing groups on the benzene (B151609) ring can also influence the reactivity of the C2 position.

The table below summarizes the general reactivity of these positions.

| Position | Reactivity | Common Reactions |

| N1 | Nucleophilic | Alkylation, Acylation, Sulfonylation nih.gov |

| C3 | Highly Nucleophilic | Vilsmeier-Haack, Friedel-Crafts, Nitration, Halogenation nii.ac.jpresearchgate.net |

| C2 | Less Nucleophilic | Substitution when C3 is blocked, Lithiation followed by electrophilic quench chemrevlett.com |

The bromine atom at the C5 position and the fluorine atom at the C6 position are electron-withdrawing groups, which generally decrease the electron density of the benzene portion of the indole ring. This deactivation can influence the regioselectivity of electrophilic substitution reactions.

Deactivating Effect: The halogens pull electron density away from the aromatic system, making the indole ring less reactive towards electrophiles compared to unsubstituted indole. However, the pyrrole (B145914) ring's inherent high reactivity often still directs substitution to the C3 position. chemrevlett.com

Directing Effects: While halogens are deactivating, they are ortho-, para-directing for electrophilic aromatic substitution on a simple benzene ring. In the context of the indole nucleus, their electronic influence primarily modulates the reactivity of the preferred C3 position rather than redirecting the attack to the benzene ring. For instance, studies on substituted indoles show that electron-withdrawing groups on the benzene ring still lead to C3 functionalization. chemrevlett.com

The presence of fluorine, in particular, can have unique effects. Its high electronegativity can increase the acidity of nearby protons, which can be a factor in reactions involving deprotonation steps.

Nucleophilic Substitution Reactions Involving Bromine and Fluorine Atoms

The halogen atoms on the benzene ring of 5-bromo-6-fluoro-1H-indole provide handles for further derivatization through nucleophilic substitution reactions, most notably transition-metal-catalyzed cross-coupling reactions.

The bromine atom at the C5 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of new aryl or vinyl groups at the C5 position. The general applicability of Suzuki coupling to brominated indoles is well-established. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, also using a palladium catalyst, typically with a copper co-catalyst. soton.ac.uk This is a direct method for synthesizing 5-alkynylindoles. Reactions with iodoindoles have been shown to proceed readily, and bromoindoles are also effective substrates. nih.gov

The table below provides examples of cross-coupling reactions on related bromo-indole systems.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Phenylindole derivative |

| Sonogashira | Phenylacetylene | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N) | 5-(Phenylethynyl)indole derivative nih.gov |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups. youtube.com

The fluorine atom at C6, being the most electronegative halogen, can activate the ring for nucleophilic attack, making it a potential site for SNAr reactions. youtube.comacsgcipr.org The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of their reactivity in many other substitution reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawal of fluorine. youtube.com

For SNAr to occur at the C6 position of this compound, a strong nucleophile and typically elevated temperatures would be required. The presence of the electron-rich pyrrole ring fused to the benzene ring can complicate this reactivity compared to simple fluoroarenes. However, SNAr reactions on fluoroarenes are a known method for forming C-N and C-O bonds. mdpi.comresearchgate.net For example, N-arylation of indoles can be achieved through SNAr reactions with fluoroarenes in the presence of a base like potassium hydroxide (B78521) in DMSO. mdpi.comresearchgate.net

Functional Group Interconversions on the Indole Ring and Halogen Substituents

Beyond the primary reactions at the N-H, C3, and halogenated positions, various functional group interconversions can be performed on derivatives of this compound. For example, if a carboxyl group is present, as in this compound-3-carboxylic acid, it can undergo standard reactions such as esterification or amide bond formation. The bromine atom can also be converted to other functional groups through reactions other than cross-coupling, such as lithiation followed by quenching with an electrophile, although this can be challenging to control in the presence of the acidic N-H proton.

N-Derivatization and Side-Chain Modifications

The nitrogen atom (N1) of the indole ring is a primary site for derivatization, offering a convenient handle to introduce a wide array of functional groups and side chains, thereby modulating the molecule's physicochemical and biological properties.

The N1 position of the indole nucleus is readily susceptible to electrophilic attack, making N-alkylation and N-acylation common strategies for functionalization. Classical conditions for N-alkylation often involve the use of a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by the addition of an alkyl halide in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org This approach generally proceeds with high selectivity for N-alkylation over C-alkylation. rsc.org

For instance, the alkylation of a bromo-substituted indole can be achieved by first treating it with NaH in dry DMF to form the corresponding sodium salt. Subsequent reaction with an appropriate electrophile, such as a substituted chloromethyl furan (B31954), introduces the desired side chain at the nitrogen atom. nih.gov This method has been successfully employed in the synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase, where 6-bromoindole (B116670) was first alkylated with a bromoacetic ester. nih.gov The reaction of 5-bromoindole (B119039) with ethyl magnesium bromide followed by the addition of a carbonyl chloride derivative is another example of N-acylation. iajps.com

More advanced, enantioselective N-alkylation methods have also been developed using chiral catalysts. A dinuclear zinc-ProPhenol complex, for example, has been shown to effectively catalyze the enantioselective N-alkylation of various indole derivatives with aldimines, achieving high yields and excellent enantiomeric ratios. nih.gov This protocol is tolerant of halogen substituents on the indole ring, as demonstrated with 5-bromoindole, where the corresponding N-alkylation product was obtained in good yield and selectivity. nih.gov

Table 1: Representative Conditions for N-Alkylation of Bromo-Substituted Indoles

| Substrate | Reagent(s) | Base | Solvent | Temperature | Product | Yield | Ref |

| 6-Bromoindole | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | NaH | DMF | 40 °C | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | - | nih.gov |

| 6-Bromoindole | Bromoacetic ester | - | - | - | 2-(6-bromo-1H-indol-1-yl)acetic acid (after hydrolysis) | - | nih.gov |

| 5-Bromoindole | Imine | Zn-ProPhenol | THF | 4 °C | N-alkylated 5-bromoindole | 61% | nih.gov |

| 5-Bromo indole | 2-carbonyl chloride N-Benzyloxy carbonyl pyrrollidine | C2H5MgBr | Ether/Dichloromethane | Reflux | (R)-5-bromo-3-[N-benzyloxycarbonyl)-2-pyrrollidin-2-yl]carbonyl-1H-indole | - | iajps.com |

This table is generated based on data from reactions with similar bromo-indole substrates and is illustrative for this compound.

The N1 position of this compound is an ideal anchor point for the introduction of various heterocyclic systems, a common strategy in medicinal chemistry to explore new chemical space and enhance biological activity. The synthesis of these derivatives typically follows the N-alkylation protocols described previously, using a haloalkyl-substituted heterocycle as the alkylating agent.

A notable example is the synthesis of bromo-indole derivatives bearing furan and pyrazole (B372694) rings. nih.gov The reaction of 6-bromoindole with methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate in the presence of sodium hydride affords the N-substituted furan derivative. nih.gov Similarly, pyrazole moieties can be introduced. For instance, 6-bromo-1-(prop-2-yn-1-yl)-1H-indole can undergo a cycloaddition reaction with methyl diazoacetate to yield the corresponding N-methyl-pyrazole derivative. nih.gov These synthetic routes highlight the feasibility of attaching complex heterocyclic side chains to the indole core. nih.gov

Table 2: Synthesis of N-Heterocyclic Derivatives from Bromo-Indoles

| Bromo-Indole Substrate | Heterocyclic Reagent | Reaction Type | Product | Ref |

| 6-Bromoindole | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | N-Alkylation | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | nih.gov |

| 6-Bromo-1-(prop-2-yn-1-yl)-1H-indole | Methyl diazoacetate | 1,3-Dipolar Cycloaddition | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate | nih.gov |

This table illustrates strategies for introducing heterocyclic moieties based on reactions with 6-bromoindole, which are applicable to this compound.

Chemo- and Regioselective Functionalization for Complex Molecular Architectures

Achieving chemo- and regioselectivity in the functionalization of the this compound core is crucial for the construction of complex molecular architectures. The inherent reactivity of the indole ring system, particularly the high nucleophilicity of the C3 position, often poses a challenge. However, modern synthetic methods, including the use of directing groups and transition-metal catalysis, allow for precise control over reaction outcomes.

While the C3 position is the most electron-rich and typically the default site for electrophilic substitution (e.g., Friedel-Crafts alkylation), functionalization at other positions of the indole scaffold can be achieved. mdpi.com For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective arylation of indoles. By employing a removable pivaloyl directing group at the C3 position, arylation can be selectively directed to the C4 position. mdpi.com Similarly, rhodium-catalyzed reactions have been developed for the C7 arylation of indoles. mdpi.com

The presence of the bromo and fluoro substituents at the C5 and C6 positions, respectively, further influences the regioselectivity of these reactions. These halogens can serve as handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of aryl, heteroaryl, or amino groups at the C5 position. The selective reaction of the bromine atom over the more inert C-F bond is a key aspect of chemoselectivity in this system. The reaction of 5-bromo enones with pyrazoles, for example, can lead to either N-alkylation via substitution of the bromine or a conjugate addition, depending on the specific substrate and reaction conditions. nih.gov This highlights the fine balance of reactivity that can be exploited for selective transformations.

The construction of spiro-fused indole derivatives represents another sophisticated application of regioselective synthesis. For example, the reaction of 5-bromoisatin (B120047) derivatives in 1,3-dipolar cycloadditions can lead to complex spiro[pyrrolidine-2,3'-oxindoles]. mdpi.comresearchgate.net These intricate transformations demonstrate how the reactivity of the substituted indole core can be harnessed to build elaborate, three-dimensional structures.

Spectroscopic and Structural Elucidation of 5 Bromo 6 Fluoro 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterizationanu.edu.aursc.orgsigmaaldrich.comchemicalbook.comnih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, including derivatives of 5-bromo-6-fluoro-1H-indole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of this compound derivatives, the chemical shifts (δ) and coupling constants (J) of the protons on the indole (B1671886) ring provide a wealth of structural information.

For instance, in a related compound, 5-bromo-3-methyl-1H-indole, the proton on the nitrogen (NH) typically appears as a broad singlet around δ 7.92 ppm. rsc.org The protons on the benzene (B151609) portion of the indole ring exhibit distinct signals. For example, the H7 proton might appear as a doublet at approximately δ 7.73 ppm, while the H4 proton could be observed as a doublet of doublets around δ 7.29 ppm. rsc.org The H2 proton of the pyrrole (B145914) ring often presents as a singlet near δ 6.99 ppm. rsc.org The presence of substituents will, of course, alter these characteristic shifts and coupling patterns.

A representative example of ¹H NMR data for a substituted indole is shown below:

Table 1: Representative ¹H NMR Data for a Substituted Indole Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH | 7.92 | s | - |

| H7 | 7.73 | d | 1.6 |

| H4 | 7.29 | dd | 8.6, 1.9 |

| H2 | 6.99 | s | - |

Note: Data is for 5-bromo-3-methyl-1H-indole and is illustrative. Actual values for this compound may differ.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of that signal is indicative of its electronic environment.

In indole derivatives, the carbon atoms of the aromatic rings typically resonate in the region of δ 110-140 ppm. For example, in 5-bromo-3-methyl-1H-indole, the carbon atoms of the benzene ring appear at chemical shifts such as δ 137.71, 126.33, 123.65, 123.51, 122.86, and 114.93 ppm. rsc.org The carbons of the pyrrole ring are also found in this region, with C2 and C3 appearing around δ 113.15 and 110.52 ppm, respectively. rsc.org The presence of the bromine and fluorine atoms in this compound will significantly influence the chemical shifts of the adjacent carbon atoms due to their electronegativity and anisotropic effects.

Table 2: Representative ¹³C NMR Data for a Substituted Indole Derivative

| Carbon | Chemical Shift (ppm) |

| C7a | 137.71 |

| C3a | 126.33 |

| C4 | 123.65 |

| C6 | 123.51 |

| C5 | 122.86 |

| C7 | 114.93 |

| C2 | 113.15 |

| C3 | 110.52 |

Note: Data is for 5-bromo-3-methyl-1H-indole and is illustrative. Actual values for this compound will vary.

For fluorinated compounds such as this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique. azom.comwikipedia.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it easy to detect. wikipedia.org ¹⁹F NMR spectra exhibit a wide range of chemical shifts, which are very sensitive to the local electronic environment of the fluorine atom. azom.comwikipedia.org This sensitivity allows for the clear differentiation of fluorine atoms in different chemical settings.

The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the bromine atom and the indole ring system. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can provide valuable information about the connectivity of the molecule. wikipedia.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for establishing the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to identify adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached.

For a molecule like this compound, these 2D NMR techniques would be essential to definitively assign all the proton and carbon signals and to confirm the substitution pattern on the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisanu.edu.aursc.orgsigmaaldrich.comsigmaaldrich.com

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a two-mass-unit separation and nearly equal intensity. This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum can also provide structural information. The molecule may break apart in predictable ways, and the masses of the resulting fragment ions can help to confirm the structure of the original molecule.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would be able to confirm the molecular formula C₈H₅BrFN by matching the experimentally measured mass to the calculated exact mass. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the analysis of this compound derivatives, MS/MS provides valuable insights into the molecule's connectivity and stability. The process involves selecting a precursor ion (the molecular ion or a protonated/deprotonated version) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the known behavior of related heterocyclic and halogenated compounds. nih.govresearchgate.net The indole ring itself is relatively stable, but under MS/MS conditions, it can undergo characteristic cleavages. The fragmentation of related compounds suggests that reproducible and predictable fragmentation pathways can be described that are specific to the compound's structural class. nih.gov For this compound, key fragmentation events would likely involve the loss of the bromine and fluorine atoms, either as radicals or through the elimination of HBr and HF. The indole ring could also undergo ring-opening followed by the loss of small neutral molecules like HCN or acetylene.

Table 1: Predicted MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| [M+H]⁺ | [M+H - Br]⁺ | Br radical | Loss of the bromine atom |

| [M+H]⁺ | [M+H - F]⁺ | F radical | Loss of the fluorine atom |

| [M+H]⁺ | [M+H - HBr]⁺ | HBr | Elimination of hydrogen bromide |

| [M+H]⁺ | [M+H - HF]⁺ | HF | Elimination of hydrogen fluoride |

| [M+H]⁺ | [M+H - HCN]⁺ | HCN | Loss of hydrogen cyanide from the indole ring |

This table is predictive and based on general fragmentation principles for halogenated and heterocyclic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. pressbooks.publibretexts.org It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups. The N-H stretch of the indole ring is typically observed as a sharp peak in the region of 3300-3500 cm⁻¹. pressbooks.pub Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and heterocyclic rings are expected in the 1450-1650 cm⁻¹ region. The C-F and C-Br stretching frequencies are found in the fingerprint region of the spectrum, typically between 1000-1400 cm⁻¹ for C-F and 500-700 cm⁻¹ for C-Br.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Indole N-H | N-H stretch | 3300 - 3500 | Sharp, Medium |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Rings | C=C stretch | 1450 - 1650 | Medium to Strong |

| Fluoro substituent | C-F stretch | 1000 - 1400 | Strong |

| Bromo substituent | C-Br stretch | 500 - 700 | Medium to Strong |

Data compiled from general IR spectroscopy correlation tables. pressbooks.publibretexts.org

X-ray Crystallography for Solid-State Structure Determination

Studies on related bromo-substituted indole derivatives provide insight into the likely solid-state structures. For instance, the crystal structure of 5,6-dibromo-1H-indole-2,3-dione was determined to be in the triclinic space group P1. researchgate.net Similarly, a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative was found to crystallize in the triclinic P-1 space group. researchgate.net These studies show that bromo-indole derivatives can form well-ordered crystals suitable for X-ray diffraction analysis.

Table 3: Representative Crystal Data for a Bromo-Indole Derivative (5,6-Dibromo-1H-indole-2,3-dione)

| Parameter | Value |

| Chemical Formula | C₈H₃Br₂NO₂ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.1044 (10) |

| b (Å) | 10.5317 (15) |

| c (Å) | 12.2598 (17) |

| α (°) | 108.078 (4) |

| β (°) | 93.481 (5) |

| γ (°) | 101.484 (4) |

| Volume (ų) | 847.1 (2) |

| Z | 4 |

Data from the crystallographic study of 5,6-dibromo-1H-indole-2,3-dione. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of molecules is governed by various non-covalent intermolecular interactions. X-ray crystallography reveals the nature and geometry of these interactions, which include hydrogen bonds, halogen bonds, and π–π stacking. rsc.org

In the crystal structures of related bromo-indole derivatives, hydrogen bonding is a dominant feature. The indole N-H group is a potent hydrogen bond donor, often forming N-H···O interactions with acceptor atoms on adjacent molecules. researchgate.netnajah.edu Weak C-H···O and C-H···Br hydrogen bonds also contribute to the stability of the crystal lattice. researchgate.netnih.gov

Table 4: Common Intermolecular Interactions in Bromo-Indole Derivative Crystals

| Interaction Type | Description | Typical Distance (Å) | Reference |

| Hydrogen Bond | N-H···O | 2.8 - 3.2 | researchgate.netnajah.edu |

| Hydrogen Bond | C-H···O | 3.0 - 3.5 | nih.gov |

| Halogen Bond | Br···O | ~2.94 | researchgate.net |

| π–π Stacking | Parallel displaced indole rings | 3.4 - 3.8 | nih.gov |

Chromatographic Techniques in Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are indispensable for the isolation and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) is widely used to separate the target compound from reaction byproducts and starting materials. A typical HPLC method for indole derivatives involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). nih.gov Detection is commonly achieved using a UV detector, as the indole ring is strongly chromophoric.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for confirming the molecular weight of the isolated compound and for detecting impurities at very low levels. nih.gov The use of LC-MS is standard practice in the characterization of novel compounds to ensure their identity and purity before they are used in subsequent applications. bldpharm.com

Table 5: Typical HPLC/LC-MS Parameters for Analysis of Indole Derivatives

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient elution |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | UV (e.g., at 220 nm, 280 nm) or MS (Electrospray Ionization) |

Parameters are based on general methods for analyzing indole derivatives. nih.gov

Theoretical and Computational Studies of 5 Bromo 6 Fluoro 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and reactivity of molecules. For halogenated indoles, DFT calculations can elucidate the effects of the bromine and fluorine substituents on the indole (B1671886) ring's electron distribution and reactivity. Studies on similar halo-indoles, such as 5-bromo-indole-3-carboxaldehyde, have demonstrated the utility of DFT in assigning vibrational spectra and understanding electronic properties. capotchem.cn

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chemsrc.com A smaller gap suggests higher reactivity.

For 5-bromo-6-fluoro-1H-indole, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. Generally, in indole systems, the HOMO is distributed over the pyrrole (B145914) ring, making it susceptible to electrophilic attack, while the LUMO is spread across the entire molecule. The precise energies and distributions for this compound would require specific calculations, but the conceptual framework of FMO theory provides a solid basis for predicting its reactive behavior. chemsrc.com

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A key indicator of chemical reactivity and kinetic stability. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the nitrogen and fluorine atoms due to their high electronegativity, and over the electron-rich pyrrole ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations can provide insights into its vibrational motions and its interactions with solvent molecules. In the context of biological systems, MD simulations are crucial for understanding how a ligand like this indole derivative might adapt its conformation upon binding to a receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead compounds. For this compound, a QSAR model could be developed by correlating its calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological activities from a series of related compounds. While a specific QSAR model for this compound is not publicly available, the methodology provides a framework for predicting its potential therapeutic effects based on its structural features. chemsrc.com

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein receptor. chemsrc.com Docking studies on similar indole derivatives have been used to explore their potential as inhibitors of various enzymes. capotchem.cn Such studies for this compound would involve docking it into the active site of a target protein to predict its binding orientation, key interactions (like hydrogen bonds and hydrophobic interactions), and to estimate its binding affinity.

| Computational Method | Application to this compound | Information Gained |

| Molecular Docking | Predicting the binding pose within a receptor active site. | Preferred orientation, binding affinity, key intermolecular interactions. |

| MD Simulations | Simulating the dynamic behavior of the ligand-receptor complex. | Conformational changes upon binding, stability of interactions. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic properties, including NMR chemical shifts, and infrared (IR) and Raman vibrational frequencies. capotchem.cn These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results. For instance, calculated vibrational frequencies for related molecules like 5-bromo-indole-3-carboxaldehyde have shown good agreement with experimental FT-IR and FT-Raman spectra. capotchem.cn

Applications of 5 Bromo 6 Fluoro 1h Indole Derivatives in Medicinal Chemistry

Development of New Pharmaceutical Agents

Derivatives of 5-bromo-6-fluoro-1H-indole serve as valuable building blocks in the development of novel pharmaceutical agents. smolecule.com The unique electronic properties conferred by the bromine and fluorine substituents make this scaffold a subject of interest in medicinal chemistry for creating potential treatments for cancer and cognitive disorders. smolecule.com

The indole (B1671886) framework is a key component of numerous anticancer drugs, and modifications such as halogenation are a common strategy to enhance biological activity. beilstein-archives.orgresearchgate.net The introduction of a halogen at the C-5 position of the indole ring, in particular, has been shown to enhance the antiproliferative potential of various compounds. researchgate.net

Researchers have synthesized series of 5-bromo-substituted derivatives of indole phytoalexins and evaluated their in vitro cytotoxic activity against several human cancer cell lines. beilstein-archives.orgresearchgate.net The evaluation of their antiproliferative potency revealed that the activity of some of these synthetic analogues was comparable to or better than the conventional chemotherapy drug cisplatin. beilstein-archives.orgresearchgate.net Furthermore, these potent compounds demonstrated lower toxicity on normal 3T3 cells compared to cisplatin, suggesting a more favorable therapeutic window. researchgate.net Indole derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of crucial cellular enzymes like DNA topoisomerases. nih.gov

| Compound Class | Activity Noted | Tested Against | Reference |

|---|---|---|---|

| 5-Bromo-substituted indole phytoalexin analogues | Antiproliferative potency comparable or superior to cisplatin | Human cancer cell lines | beilstein-archives.orgresearchgate.net |

| 5-Bromobrassinin | IDO inhibitor activity, suppressed tumor growth | B16-F10 melanoma cells, mammary gland tumors in MMTV-Neu mice (in combination with paclitaxel) | beilstein-archives.org |

The functionalized indole scaffold is a promising foundation for the development of new agents to combat microbial infections, including those caused by drug-resistant pathogens. nih.gov

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, necessitating the development of novel antibiotics. nih.gov Indole-based derivatives have been investigated for their potential activity against this multidrug-resistant bacterium. nih.gov

| Compound Class | Bacterial Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 5-Bromoindole-2-carboxamides (Compounds 7a-c, 7g, 7h) | Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Salmonella Typhi | 0.35–1.25 μg/mL | researchgate.net |

| Fluorinated Benzothiophene-Indole Hybrids (with 5-bromo substitution) | MRSA and MSSA strains | Active, but generally less favorable than 5-hydroxy or 5-chloro substitutions in the same series | mdpi.com |

Indole derivatives have demonstrated a broad spectrum of antifungal activities. researchgate.net Studies have shown that various indole compounds can inhibit the growth of several phytopathogenic fungi, with some derivatives exhibiting more potent activity than commercially available fungicides. researchgate.net While specific studies focusing solely on this compound derivatives are limited, research on related fluorinated compounds highlights the potential of this structural class. For example, 5-fluorouridine, a fluoropyrimidine nucleoside analog, has shown significant antifungal activity against a range of Candida species, including C. albicans and C. parapsilosis. mdpi.com This activity is attributed to its role as a prodrug of 5-fluorouracil, which inhibits essential cellular processes in fungi. mdpi.com

The indole scaffold is present in several antiviral drugs and clinical candidates. nih.gov The substitution pattern on the indole ring, including halogenation at the 5-position, plays a role in modulating antiviral potency. nih.gov For instance, in a series of indole-based analogues developed as non-nucleoside reverse transcriptase inhibitors of HIV-1, compounds with a 5-bromo substitution were found to be less cytostatic than the corresponding 5-chloro derivatives. nih.gov However, the marketed broad-spectrum antiviral drug Arbidol, used against influenza and other viruses, features a 6-bromo substitution on its indole core, underscoring the importance of halogenation in designing effective antiviral agents. nih.gov This suggests that while the specific position and nature of the halogen are crucial, the presence of bromine on the indole ring is compatible with potent antiviral activity. nih.gov

Derivatives of the indole nucleus have shown potential in managing inflammation and pain. Studies on the structurally related compound 5-fluoro-2-oxindole have provided insights into the possible mechanisms. This compound has been shown to alleviate inflammatory pain by inhibiting key signaling pathways and inflammatory markers. nih.gov In models of chronic inflammatory pain, 5-fluoro-2-oxindole treatment reduced the upregulation of phosphorylated MAPKs (JNK and p-38), oxidative stress markers like 4-HNE, and inflammatory proteins such as NOS2 and IBA-1 in both spinal cord and paw tissues. nih.gov These findings suggest that fluorinated indole scaffolds may possess significant anti-inflammatory and analgesic properties by modulating the plasticity, oxidative, and inflammatory responses associated with peripheral inflammation. nih.gov

Other Therapeutic Areas (e.g., Antimalarial, Antidiabetic, Anti-HIV)

While extensively studied in oncology, derivatives of halogenated indoles are also investigated for a range of other diseases.

Antimalarial: The search for new antimalarial agents has led researchers to explore indole derivatives. In one study, spirotetrahydro β-carbolines were developed as potent and orally effective compounds for treating malaria. acs.org A key intermediate in their synthesis incorporated a 5-bromoisatin (B120047) moiety, leading to a spiroazepineindole with a 5'-bromo substituent on the oxindole (B195798) ring. acs.org Further research into 1,2,4-triazino-[5,6b]indole derivatives found that the inclusion of a trifluoromethyl group at the 6-position increased the in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, whereas unsubstituted analogues were inactive. nih.gov

Antidiabetic: Indole alkaloids and their synthetic derivatives are a promising source for the discovery of novel antidiabetic drugs. researchgate.net Research has shown that indole derivatives can possess antihyperglycemic and antioxidant properties. Some synthetic indole compounds have demonstrated good inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism. researchgate.net

Anti-HIV: The indole nucleus is a key scaffold in the development of agents against the human immunodeficiency virus (HIV). nih.govnih.gov

Fusion Inhibitors: Structure-activity relationship (SAR) studies have been conducted on indole-based compounds that target the HIV-1 glycoprotein (B1211001) 41 (gp41), a critical component of the viral fusion machinery. These studies help in defining the molecular shape and properties required for potent inhibition of HIV-1 fusion. nih.gov

Integrase Inhibitors: Derivatives of 5,6-dihydroxyindole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, another essential viral enzyme. One such derivative, a dihydroxyindole carboxamide, was found to inhibit multiple functions of the integrase enzyme at low micromolar concentrations. nih.gov More recent research has identified indole-2-carboxylic acid as a potent scaffold for developing integrase strand transfer inhibitors (INSTIs). Structural optimization of an initial hit compound led to a derivative with significantly increased inhibitory effect against the integrase enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies of Halogenated Indoles

The biological activity of indole derivatives is profoundly influenced by the type, number, and position of substituents on the indole ring. researchgate.netnih.gov Halogens, in particular, play a crucial role in modulating the pharmacological properties of these compounds.

Influence of Halogen Position and Substitution on Biological Activity

The position of halogen atoms on the indole nucleus is a critical determinant of biological activity. nih.gov

General Effects: The presence of halogen substituents often enhances the biological activity of indole compounds. nih.gov Bromoindoles, for example, have been reported to exhibit a wide range of activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. researchgate.net

Position-Specific Effects:

C-5 and C-6 Positions: A single bromine substitution at either the C-5 or C-6 position of the indole ring has been shown to result in a considerable improvement in the potency of certain kinase inhibitors. nih.gov Specifically, bromine at the C-5 position strongly favors antiproliferative activity in some compounds. nih.gov The bromine substituent is most commonly found at the C-5 position in marine-derived indole metabolites, and less commonly at C-6. researchgate.net

Other Positions: For some cyclin-dependent kinase (CDK) inhibitors, bromine substitution at the C-7 position and a hydroxyl group at the C-4 position provide the best inhibitory activity. nih.gov In contrast, having two bromide substitutions can sometimes slightly reduce inhibitory potency compared to a single substitution. nih.gov

The table below summarizes findings on the influence of halogen position on the activity of certain indole derivatives.

| Position of Bromine | Observed Effect | Compound Class/Target |

| C-5 or C-6 (single) | Considerable improvement in potency | Kinase inhibitors |

| C-5 | Strongly favors antiproliferative activity | Aplicyanins |

| C-7 (with C-4 OH) | Best inhibitory activity | CDK1 and CDK5 inhibitors |

| C-5 and C-6 (double) | Slightly reduced inhibitory potency | Kinase inhibitors |

This table is generated based on available research data and illustrates general trends.

Prodrug Strategies and Drug Delivery Considerations

Despite promising biological activity, some indole derivatives suffer from poor physicochemical properties which can limit their clinical utility. Prodrug strategies are employed to overcome these limitations by masking a reactive site in the molecule, which is later unmasked under specific physiological conditions to release the active parent drug. google.com

Phosphate (B84403) Prodrugs: A phosphate prodrug of an indole-based tubulin inhibitor demonstrated vascular-disrupting activity in vivo. This strategy can improve solubility and bioavailability. google.commdpi.com The indole or azaindole nitrogen represents an acceptable point of attachment for a prodrug moiety, such as a phosphate group, to potentially enhance oral exposure of the parent drug for anti-HIV applications. google.com

Platinum(IV) Prodrugs: Kinetically inert platinum(IV) complexes are a prodrug strategy used to overcome the challenges associated with standard platinum(II) anticancer drugs. Platinum(IV) prodrugs incorporating an indole-based derivative, 5-benzyloxyindole-3-acetic acid, in the axial position have been synthesized and shown to exhibit prominent anticancer activity, in some cases being considerably more active than cisplatin, oxaliplatin, and carboplatin. mdpi.comnih.gov

Nanotechnology Formulations: To protect the active indole compound from degradation and to target it to a specific site, various nanodelivery systems have been developed. These formulations can reduce toxicity and improve the clinical use of indole-based anticancer agents like Sunitinib and Nintedanib. nih.gov

Design and Synthesis of Molecular Hybrids with Indole Scaffolds

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to develop agents with improved affinity, efficacy, or a better safety profile. mdpi.comresearchgate.net The indole scaffold is frequently used in the design of such hybrids. mdpi.comnih.govnih.govpreprints.org

Indole-Triazole Hybrids: Inspired by the tubulin polymerization inhibition activity of both indole and 1,2,4-triazole (B32235) derivatives, researchers have designed and synthesized novel indole-triazole hybrids. These compounds were created to mimic the structure of Combretastatin A-4 (CA-4), a potent tubulin inhibitor, with the indole ring acting as one aromatic ring (Ring A) and the triazole serving as the linker. mdpi.com

Indole-Benzimidazole Hybrids: To develop new selective estrogen receptor modulators (SERMs) for breast cancer therapy, indole-benzimidazole hybrids were designed by fusing the two nuclei. Bromo-substituted versions of these hybrids were found to be the most active in inhibiting ER-α responsive breast cancer cell lines. nih.gov

Indole-Pyrimidine Hybrids: A series of novel hybrids containing indole, pyrimidine, and piperazine (B1678402) moieties were designed as tubulin polymerization inhibitors. The most promising compound showed potent and broad-spectrum cytotoxic activities against several cancer cell lines while not affecting normal human embryonic kidney cells. nih.gov

Indole-Chalcone Hybrids: The indole nucleus has been successfully incorporated into the development of hybrid chalcones with antiproliferative and antioxidant activity. preprints.org

The table below lists examples of molecular hybrids incorporating the indole scaffold.

| Hybrid Type | Pharmacophores | Therapeutic Target/Application |

| Indole-Triazole | Indole, 1,2,4-Triazole | Tubulin Polymerization Inhibition (Anticancer) |

| Indole-Benzimidazole | Indole, Benzimidazole | Estrogen Receptor Alpha (ER-α) Antagonism (Anticancer) |

| Indole-Pyrimidine | Indole, Pyrimidine, Piperazine | Tubulin Polymerization Inhibition (Anticancer) |

| Indole-Chalcone | Indole, Chalcone | Antiproliferative, Antioxidant |

This table provides examples of indole-based molecular hybrids and their intended therapeutic applications.

Applications of 5 Bromo 6 Fluoro 1h Indole in Materials Science

Organic Electronic Materials Development

The development of new organic semiconductors is crucial for advancing the field of organic electronics, which encompasses technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 5-bromo-6-fluoro-1H-indole scaffold is an attractive precursor for the synthesis of such materials. The presence of both an electron-withdrawing fluorine atom and a heavier bromine atom can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO) of resulting molecules, a critical factor in determining their charge injection and transport properties.

Research into related brominated and fluorinated indole (B1671886) derivatives provides insights into the potential of this compound. For instance, halogenation has been shown to enhance the photostability of organic semiconductors. Derivatives of 7-bromo-6-fluoro-1H-indole have been explored for use in OLEDs due to their high electron affinity, which is a desirable characteristic for electron-transporting or emissive-layer materials. The electron-withdrawing nature of the fluorine atom in this compound can similarly lower the LUMO level, facilitating electron injection and transport.

Patents have disclosed the use of this compound as an intermediate in the synthesis of more complex molecules, including those intended for OLED materials. nsibayak.com The bromine atom on the indole ring serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the straightforward incorporation of the this compound unit into larger conjugated systems, a common strategy for building high-performance organic semiconductors. For example, a patent describes the reaction of this compound with boronic acids in the presence of a palladium catalyst to form more complex indole derivatives. oapi.int This synthetic accessibility makes it a valuable component for creating a diverse library of materials for electronic applications.

Chemical suppliers often categorize this compound and its derivatives under "OLED Materials" and "Electronic Materials," indicating its recognized potential within the industry as a building block for organic electronics. bldpharm.com

Optical Properties and Photosensitivity

The optical properties of organic molecules, such as their absorption and emission of light, are central to their application in devices like OLEDs and as photosensitizers. The substitution pattern of this compound is expected to impart distinct photophysical characteristics. The fluorine and bromine atoms can influence the intramolecular charge transfer (ICT) character of the excited states, which in turn affects the emission wavelength and quantum efficiency.

While detailed photophysical studies specifically on this compound are not extensively available in the public domain, data from related compounds offer valuable insights. The nuclear magnetic resonance (NMR) spectrum of this compound has been reported, providing structural confirmation of the compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.23 | m | - |

| Aromatic Proton | 7.14 | d | 2.0 |

The development of fluorescent probes and photosensitive materials often relies on heterocyclic cores like indole. The introduction of methoxy (B1213986) groups to a related compound, 6-bromo-4-methoxy-1H-indole-2-carboxylic acid, has been noted in the context of fluorescence probe development, where the methoxy group alters the electronic properties. Similarly, the electronic perturbations induced by the bromo and fluoro substituents on the this compound ring are likely to influence its fluorescent properties, making it a candidate for such applications.

Polymer Science Applications

In polymer science, the incorporation of functional monomers is a key strategy for creating polymers with specific properties. This compound holds potential as a monomer or a precursor to a monomer for the synthesis of functional polymers. Its bifunctionality, with the reactive N-H of the indole and the C-Br bond, allows for its integration into polymer chains through various polymerization techniques.

The bromine atom can be converted into other functional groups or used directly in cross-coupling polymerization methods to form conjugated polymers. Such polymers are of interest for applications in organic electronics, sensors, and advanced coatings. The indole nitrogen can also be a site for polymerization or modification.

The listing of this compound derivatives by chemical suppliers under the category of "Polymer Science Material Building Blocks" suggests its utility in this field. bldpharm.com While specific examples of polymers derived directly from this compound are not detailed in the reviewed literature, the general use of indole-containing polymers for a variety of applications is well-established. These polymers can exhibit interesting thermal, electronic, and optical properties. The presence of the bromo and fluoro substituents on the indole ring would be expected to enhance properties such as thermal stability and flame retardancy, and to introduce specific optoelectronic functionalities into the resulting polymer.

Conclusion and Future Perspectives

Summary of Key Research Advancements on 5-Bromo-6-fluoro-1H-indole

While extensive research on the broader class of halogenated indoles is well-documented, specific investigations focusing solely on this compound are more nascent. However, its inclusion in various chemical libraries and patents indicates its recognized potential as a building block in drug discovery and materials science.

Key advancements related to this compound are primarily centered on its synthesis and its utilization as a precursor for more complex molecules. The presence of both bromine and fluorine atoms on the indole (B1671886) ring makes it a valuable intermediate for introducing further chemical diversity through various cross-coupling reactions. The bromine atom at the 5-position is particularly amenable to substitution, allowing for the attachment of a wide range of functional groups.

Derivatives of this compound have been synthesized and investigated for their potential biological activities. For instance, (5-Bromo-6-fluoro-1H-indol-2-yl)methanol highlights the potential for functionalization at the 2-position of the indole ring. bldpharm.com Furthermore, the synthesis of related compounds like 5-bromo-6-fluoro-3-methyl-1H-indole demonstrates the capability to modify the core structure to explore structure-activity relationships. bldpharm.com While specific biological data for the parent compound is not extensively published in peer-reviewed literature, its availability from commercial suppliers suggests its use in screening campaigns for new therapeutic agents. sigmaaldrich.com

Emerging Research Avenues and Untapped Potential